molecular formula C23H30N2O5S B11590821 ethyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

ethyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11590821
M. Wt: 446.6 g/mol
InChI Key: RJAASRROMNQSDT-UHFFFAOYSA-N
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Description

Ethyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core fused with a substituted phenyl ring. Key structural attributes include:

  • Substituents:
    • A 3-methoxy-4-(pentyloxy)phenyl group at position 6, introducing lipophilic and electron-donating properties.
    • An ethyl ester at position 7, influencing solubility and reactivity.
    • A methyl group at position 8, enhancing steric bulk .

This compound belongs to a broader class of pyrimido-thiazine derivatives, which are studied for their diverse pharmacological and material science applications.

Properties

Molecular Formula

C23H30N2O5S

Molecular Weight

446.6 g/mol

IUPAC Name

ethyl 6-(3-methoxy-4-pentoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C23H30N2O5S/c1-5-7-8-12-30-17-10-9-16(14-18(17)28-4)21-20(22(27)29-6-2)15(3)24-23-25(21)19(26)11-13-31-23/h9-10,14,21H,5-8,11-13H2,1-4H3

InChI Key

RJAASRROMNQSDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC)OC

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves several steps. The synthetic route typically starts with the preparation of the core pyrimido[2,1-b][1,3]thiazine structure, followed by the introduction of the phenyl and carboxylate groups. Common reagents used in the synthesis include various alkylating agents, oxidizing agents, and catalysts. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Ethyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes several types of chemical reactions, including:

Scientific Research Applications

Ethyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Structural analogs of the target compound differ primarily in the substituents on the phenyl ring and ester groups. These modifications significantly impact physicochemical properties such as melting point, solubility, and lipophilicity.

Table 1: Comparison of Key Structural Analogs
Compound Name Substituents on Phenyl Ring Ester Group Molecular Weight (g/mol) Melting Point (°C) Yield (%) Purity (%)
Target Compound 3-methoxy-4-(pentyloxy) Ethyl ~463.6* Not reported Not reported Not reported
Ethyl 6-(4-butoxy-3-methoxyphenyl)-... () 4-butoxy-3-methoxy Ethyl 432.5 Not reported Not reported Not reported
Ethyl 6-(3-ethoxy-4-propoxyphenyl)-... () 3-ethoxy-4-propoxy Ethyl 432.5 Not reported Not reported Not reported
Ethyl (R)-8-methoxy-... (4i', ) 8-methoxy (benzothiazole ring) Ethyl 381.11 150–152 80.4 98.85
2-Methoxyethyl 6-(4-benzyloxy-3-methoxy)-... () 4-benzyloxy-3-methoxy 2-Methoxyethyl ~495.6* Not reported Not reported Not reported

*Calculated based on molecular formula.

Key Observations:
  • Ester Groups : Replacement of ethyl with 2-methoxyethyl () introduces polarity, which may improve solubility in polar solvents .
  • Methoxy Position : In benzothiazole derivatives (), methoxy groups at position 8 correlate with higher yields (80.4%) and purity (98.85%) compared to fluoro or trifluoromethoxy analogs .
Comparison of Yields and Purity:
  • Benzothiazole derivatives () achieve yields of 74–81% and HPLC purity >98%, suggesting robust synthetic protocols for ethyl ester analogs .

Structural and Crystallographic Insights

  • Hydrogen Bonding : The 4-oxo group in the pyrimido-thiazine core facilitates hydrogen bonding, influencing crystal packing and stability .
  • Ring Puckering : Substituents on the phenyl ring may alter the puckering dynamics of the pyrimido-thiazine system, as described by Cremer and Pople’s coordinates ().

Biological Activity

Ethyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H32N2O6SC_{24}H_{32}N_{2}O_{6}S, with a molecular weight of approximately 476.6 g/mol. The IUPAC name is 2-methoxyethyl 6-(3-methoxy-4-pentyloxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate. Its structure includes a pyrimido-thiazine core that is crucial for its biological activity.

PropertyValue
Molecular FormulaC24H32N2O6S
Molecular Weight476.6 g/mol
IUPAC Name2-methoxyethyl 6-(3-methoxy-4-pentyloxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
InChI KeyODHQENOEPDEJRD-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to bind to various enzymes and receptors, which can lead to modulation of their activity. This interaction can result in several pharmacological effects including:

  • Antibacterial Activity : Preliminary studies indicate that derivatives of similar structures exhibit significant antibacterial properties against pathogens like E. coli and S. aureus at minimal inhibitory concentrations (MIC) around 256 µg/mL .
  • Anticonvulsant Effects : Research on related compounds suggests potential anticonvulsant activity through modulation of the GABAergic system and sodium channel blocking mechanisms .

Case Studies

  • Antibacterial Activity : A study synthesized several compounds related to pyrimido-thiazine derivatives which displayed notable antibacterial effects against common bacterial strains. The MIC values for these compounds were consistent with those observed for ethyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl derivatives .
  • Anticonvulsant Activity : In vivo studies on similar derivatives indicated significant anticonvulsant properties in animal models. The effective doses (ED50) were reported at values around 15 mg/kg in the PTZ-induced seizure model . This suggests that the compound may possess similar therapeutic potential.

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